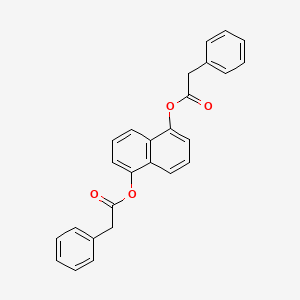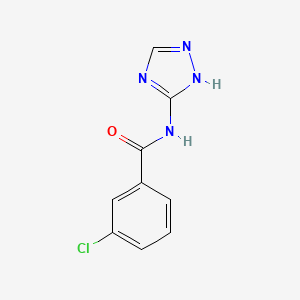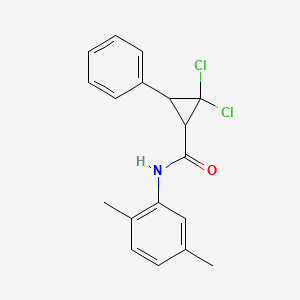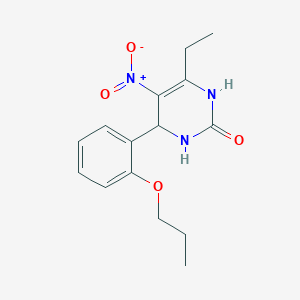
1,5-naphthalenediyl bis(phenylacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-naphthalenediyl bis(phenylacetate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1,5-naphthalenediyl bis(phenylacetate) is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and physiological effects:
Studies have shown that 1,5-naphthalenediyl bis(phenylacetate) has biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 1,5-naphthalenediyl bis(phenylacetate) in lab experiments is its potential to enhance the efficacy of chemotherapy drugs. It has also been shown to have activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibacterial and antifungal agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 1,5-naphthalenediyl bis(phenylacetate). One of the directions is to study its potential as a novel anticancer agent. Further studies are needed to understand its mechanism of action and to determine its efficacy in different types of cancer. Another direction is to study its potential as a new antibacterial and antifungal agent. Studies are needed to determine its activity against different bacterial and fungal strains and to optimize its structure for improved efficacy. Additionally, studies are needed to improve its solubility in water and to develop new formulations for improved bioavailability.
合成方法
1,5-naphthalenediyl bis(phenylacetate) can be synthesized using different methods. One of the commonly used methods involves the reaction of 1,5-dibromonaphthalene with phenylacetic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. Other methods involve the use of different reagents and catalysts, such as copper iodide and cesium carbonate.
科学研究应用
1,5-naphthalenediyl bis(phenylacetate) has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, and antifungal properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential to enhance the efficacy of chemotherapy drugs. In the field of antibacterial and antifungal research, this compound has been shown to have activity against various bacterial and fungal strains.
属性
IUPAC Name |
[5-(2-phenylacetyl)oxynaphthalen-1-yl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(17-19-9-3-1-4-10-19)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMCXJZRWBVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)



![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)